molecular formula C19H17FN4O2 B2731272 N-(4-fluoro-2-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide CAS No. 1251594-51-0

N-(4-fluoro-2-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide

Cat. No. B2731272
CAS RN: 1251594-51-0
M. Wt: 352.369
InChI Key: ZOKVONYYYAOPLI-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C19H17FN4O2 and its molecular weight is 352.369. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis and Imaging Applications

The development and application of radiolabeled compounds for imaging purposes, such as positron emission tomography (PET), is a significant area of research. A study by Dollé et al. (2008) discusses the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, highlighting the potential of such compounds in neuroimaging and the study of neuroinflammatory processes. This research underscores the utility of fluorine-18 labeled compounds in medical imaging, providing insights into the brain's physiological and pathological states (Dollé et al., 2008).

Synthesis and Characterization of Novel Compounds

Research on the synthesis and characterization of novel compounds with potential biological activities is crucial for advancing pharmaceutical sciences. Studies like that of Soni and Patel (2017), which focus on the synthesis and in vitro biological evaluation of pyrimidine-incorporated Schiff base of isoniazid, demonstrate the ongoing efforts to discover new therapeutic agents. These compounds showed good antimicrobial activity, indicating the potential for further development into drugs (Soni & Patel, 2017).

Exploration of Chemical Properties and Reactions

Understanding the chemical properties and reactions of compounds is fundamental to their application in various scientific fields. Research on the reaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione by Klimova et al. (2013) is an example of exploring the formation of polymeric coordination complexes and their structures. Such studies contribute to the knowledge of chemical reactivity and the potential for creating materials with unique properties (Klimova et al., 2013).

Potential Therapeutic Applications

Investigating the therapeutic potential of compounds is a critical aspect of pharmaceutical research. The synthesis and biological evaluation of substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for the study of the peripheral benzodiazepine receptor using PET by Fookes et al. (2008) illustrate the exploration of compounds for potential use in diagnosing and understanding neurodegenerative disorders. Such research highlights the intersection between chemistry and biology in developing new diagnostic tools and treatments (Fookes et al., 2008).

properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-(2-methyl-6-oxo-4-pyridin-2-ylpyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c1-12-9-14(20)6-7-15(12)23-18(25)11-24-13(2)22-17(10-19(24)26)16-5-3-4-8-21-16/h3-10H,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKVONYYYAOPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CN2C(=NC(=CC2=O)C3=CC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.